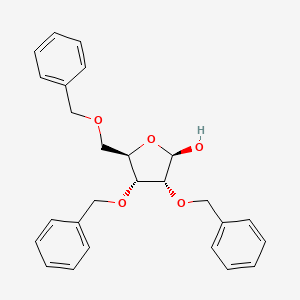

2,3,5-Tri-O-benzyl-b-D-ribofuranose

Description

BenchChem offers high-quality 2,3,5-Tri-O-benzyl-b-D-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Tri-O-benzyl-b-D-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-VEYUFSJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724580 | |

| Record name | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89361-52-4 | |

| Record name | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architecting Nucleoside Analogs: A Technical Whitepaper on 2,3,5-Tri-O-benzyl-beta-D-ribofuranose (CAS 54623-25-5)

Executive Summary

2,3,5-Tri-O-benzyl-D-ribofuranose (CAS 54623-25-5) is a cornerstone chiral building block in the synthesis of modified nucleosides, C-nucleosides, and oligonucleotide therapeutics. By masking the 2, 3, and 5-hydroxyl groups of D-ribose with robust benzyl ethers, chemists can execute highly selective anomeric functionalizations without deleterious side reactions[1]. This whitepaper dissects the physicochemical properties, mechanistic synthesis, and downstream therapeutic applications of this critical intermediate, providing a self-validating framework for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The strategic selection of benzyl protecting groups over acyl (e.g., benzoyl or acetyl) counterparts is driven by the principle of orthogonal stability. Benzyl ethers are highly resilient to basic conditions, Grignard reagents, and reducing agents, enabling complex multi-step transformations on the anomeric center[2].

Crucially, unlike acyl groups, benzyl ethers do not exhibit neighboring group participation (NGP) at the C2 position. This lack of NGP means that stereocontrol cannot rely on internal directing groups. Instead, causality for

Table 1: Physicochemical Properties of 2,3,5-Tri-O-benzyl-D-ribofuranose

| Property | Value | Analytical Significance |

| CAS Number | 54623-25-5 | Unique identifier for regulatory tracking and procurement[1]. |

| Molecular Formula | C26H28O5 | Confirms exact mass for High-Resolution Mass Spectrometry (HRMS)[3]. |

| Molecular Weight | 420.5 g/mol | Critical for stoichiometric calculations in coupling reactions[4]. |

| Appearance | White solid/powder | Visual indicator of purity; impurities often present as yellow oils[1]. |

| Melting Point | 48.0 - 55.0 °C | Broad range indicates potential for polymorphic forms or anomeric mixtures[1]. |

| Solubility | Soluble in DCM, DMF, DMSO | Dictates solvent choice for subsequent homogeneous catalysis[1]. |

Core Application: Nucleoside Analog Synthesis Workflow

The primary utility of 2,3,5-Tri-O-benzyl-D-ribofuranose lies in its activation into a glycosyl donor. The free anomeric hydroxyl (C1) is typically converted to a halide, acetate, or trichloroacetimidate. This activated species is then coupled with a nucleobase (e.g., via Vorbrüggen glycosylation) or a carbon nucleophile to generate N- or C-nucleosides, respectively[2].

Workflow for the synthesis and application of 2,3,5-Tri-O-benzyl-D-ribofuranose in drug development.

Experimental Protocol: Synthesis and Self-Validating Activation

To ensure high fidelity in drug development, the synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose must be executed as a self-validating system. The following protocol outlines the benzylation of D-ribose, embedding causality and In-Process Controls (IPCs)[1].

Phase 1: Global Benzylation Rationale: Sodium hydride (NaH) is utilized to quantitatively deprotonate the hydroxyl groups, forming highly nucleophilic alkoxides. Anhydrous DMF is the solvent of choice as its polar aprotic nature stabilizes the transition state of the subsequent SN2 reaction with benzyl bromide (BnBr)[1].

-

Preparation: Suspend NaH (60% dispersion in mineral oil, 4.0 eq) in anhydrous DMF under an inert argon atmosphere at 0 °C.

-

Deprotonation: Slowly add a solution of D-ribose (1.0 eq) in DMF.

-

Self-Validation (IPC 1): Monitor the reaction visually. The evolution of H2 gas will occur. Proceed to the next step only when effervescence completely ceases, confirming complete alkoxide formation.

-

-

Alkylation: Add Benzyl bromide (3.5 eq) dropwise to maintain the internal temperature below 5 °C, mitigating exothermic degradation and side reactions.

-

Reaction Nurturing: Allow the reaction to warm to ambient temperature and stir for 12 hours.

-

Self-Validation (IPC 2): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The highly polar D-ribose baseline spot must be completely consumed, replaced by a high-Rf UV-active spot corresponding to the perbenzylated product.

-

-

Quenching & Extraction: Carefully quench unreacted NaH with methanol (dropwise until no gas evolves), followed by water. Extract with EtOAc, wash with saturated NaHCO3, and dry over Na2SO4.

Phase 2: Anomeric De-O-Alkylation Because the anomeric position is often transiently benzylated during the global reaction, selective deprotection at C1 is required to yield the free hemiacetal (CAS 54623-25-5).

-

Self-Validation (IPC 3):

H-NMR analysis. The anomeric proton (H1) must appear as a distinct doublet or multiplet (depending on the

Therapeutic Implications in Drug Development

Derivatives of 2,3,5-Tri-O-benzyl-D-ribofuranose are pivotal in the oncology and virology sectors. By serving as the highly customizable carbohydrate backbone, this compound enables the synthesis of potent purine and pyrimidine nucleoside analogs[5].

For instance, modifications at the 2'-position (e.g., 2'-C-methyl or 2'-C-trifluoromethyl derivatives synthesized via this benzyl-protected intermediate) yield obligate chain terminators that act as potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2]. Furthermore, purine nucleoside analogs derived from this scaffold exhibit broad antitumor activity against indolent lymphoid malignancies by competitively inhibiting DNA synthesis and inducing apoptosis[5].

Mechanism of action for nucleoside analogs derived from 2,3,5-Tri-O-benzyl-D-ribofuranose.

References

-

[4] Title: 2,3,5-Tri-O-benzyl-D-ribofuranose - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

[2] Title: Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines Source: ResearchGate URL:[Link]

Sources

difference between alpha and beta 2,3,5-Tri-O-benzyl-D-ribofuranose

Technical Guide: vs. 2,3,5-Tri-O-benzyl-D-ribofuranose

Executive Summary

2,3,5-Tri-O-benzyl-D-ribofuranose is the "armed" glycosyl donor precursor used in the synthesis of modified nucleosides.[1][2][3][4] Unlike its acylated counterparts (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose), the benzyl-protected lactol lacks a participating group at C2.[1][2][3][4] This absence removes the inherent stereochemical direction during glycosylation, making the distinction and control of the

- -Anomer: Characterized by a cis relationship between the C1-OH and C2-OBn groups.[2][3][4] Often the thermodynamically more stable anomer in non-polar solvents.[2][4]

- -Anomer: Characterized by a trans relationship between C1-OH and C2-OBn.[2][3][4] This corresponds to the natural configuration found in biological nucleosides (e.g., Adenosine, Guanosine).[1][2][3][4]

Structural Anatomy & Stereochemistry

The core difference lies in the configuration of the hemiacetal center (C1).[1][2] The ribofuranose ring adopts an envelope (

Conformational Analysis

- -D-Ribofuranose (1,2-cis): The hydroxyl group at C1 is on the same face as the substituent at C2 (down/down in standard Haworth projection).[1][2][3][4] This creates a crowded steric environment but is stabilized by the anomeric effect in certain solvents.[2][4]

- -D-Ribofuranose (1,2-trans): The hydroxyl group at C1 is on the opposite face to the C2 substituent (up/down).[1][2][3][4] Although sterically less crowded regarding C1/C2, it is often kinetically transient in the presence of acid catalysts.[1][2][4]

Figure 1: Relationship between the open-chain precursor and the two cyclic hemiacetal anomers.

Spectroscopic Identification (The "Fingerprint")[1][2][3]

Nuclear Magnetic Resonance (NMR) is the gold standard for differentiating the anomers.[1][2][4] The coupling constant between H1 and H2 (

Comparative NMR Data

| Feature | Mechanistic Reason | ||

| H1 Chemical Shift ( | 5.20 – 5.40 ppm | 5.00 – 5.20 ppm | |

| 4.0 – 5.5 Hz | 0 – 2.0 Hz | Dihedral angle: | |

| C1 Chemical Shift ( | 95 – 98 ppm | 100 – 103 ppm | |

| NOE Correlation | Strong H1 | Weak/No H1 | Proximity of protons on the same face ( |

Analyst Note: In the

-anomer, the H1 signal often appears as a singlet or a very broad singlet due to the near-zero coupling constant, whereas the-anomer shows a distinct doublet.[1][2][3][4]

Physicochemical Properties & Separation

Because the benzyl groups render the molecule lipophilic, the anomers can often be separated by silica gel chromatography, although they equilibrate rapidly in the presence of acid.[1][2][4]

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60

[1][2][3][4] -

Mobile Phase: Hexanes : Ethyl Acetate (4:1 or 3:1)[1][2][3][4]

-

Visualization: UV (254 nm) or Charring (H

SO

| Anomer | R | Polarity Profile |

| Higher (~0.45) | Less polar (Dipoles partially cancel; 1,2-trans). | |

| Lower (~0.35) | More polar (Dipoles additive; 1,2-cis).[1][2][3][4] |

Thermodynamic Stability

In non-polar solvents (e.g., CDCl

Reactivity & Glycosylation Implications

The choice of anomer in the starting material is less critical than the reaction conditions because the mechanism proceeds via a common oxocarbenium ion intermediate.[1][2] However, understanding the reactivity difference is vital for kinetic studies.[1][2][4]

The "Missing" Neighboring Group Participation

Unlike benzoyl-protected ribose, where the C2-group forms an acyloxonium ion that blocks the

-

Consequence: Glycosylation with 2,3,5-tri-O-benzyl-D-ribofuranose typically yields an anomeric mixture (

).[2][3][4] -

Stereocontrol Strategy: To favor the

-nucleoside (natural), researchers must rely on:

Figure 2: Divergent pathways in glycosylation without participating groups.

Experimental Protocols

Protocol A: Synthesis of the Lactol Mixture

This protocol converts D-ribose to the benzylated lactol via the methyl glycoside.[1][2]

-

Methylation: React D-ribose with MeOH/HCl to form Methyl D-ribofuranoside.

-

Benzylation: Treat with Benzyl chloride (BnCl) and KOH in refluxing THF/DMF to yield Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.[1][2][3][4]

-

Hydrolysis (Anomerization):

-

Dissolve the benzylated glycoside in Acetic Acid / 1M HCl (4:1).

-

Heat at 80°C for 2-4 hours.

-

Monitor TLC (Hex/EtOAc 4:1) for disappearance of the fast-moving methyl glycoside and appearance of the lactol (lower R

).[1][2] -

Workup: Neutralize with solid NaHCO

, extract with DCM, and concentrate. The product is obtained as a thick syrup (anomeric mixture).[1][2][4]

-

Protocol B: Analytical Separation (NMR Sample)

To distinguish the anomers for characterization:

-

Prepare a flash column with silica gel (neutralized with 1% Et

N to prevent degradation).[1][2][4] -

Elute with a gradient of Hexanes

20% EtOAc/Hexanes.[1][2][4] -

The

-anomer elutes first (check fractions by NMR for the singlet H1).[1][2][4] -

The

-anomer elutes second (check fractions for the doublet H1,

References

-

Barker, R., & Fletcher, H. G. (1961).[1][2][3][4] 2,3,5-Tri-O-benzyl-D-ribosyl Chloride and its Behavior in the Koenigs-Knorr Reaction. Journal of Organic Chemistry.[1][2][4][5] Link[1][2][3][4]

-

Chun, M. W., et al. (2000).[1][2][3][4] Stereoselective synthesis of

-D-ribofuranosides from 2,3,5-tri-O-benzyl-D-ribofuranose.[2][3][4] Journal of Organic Chemistry.[1][2][4][5] Link[1][2][3][4] -

Wilcox, C. S., et al. (1984).[1][2][3][4] Stereoselective preparation of ribofuranosyl chlorides and ribofuranosides.[1][2][4] Tetrahedron Letters.[1][2][4] Link

-

Hoffer, M. (1960).[1][2][4] Alpha-thymidine.[1][2][3][4] Chemische Berichte.[1][2][4] (Classic reference for chlorosugar preparation).[1][2][4]

Benzyl-Protected Ribofuranose Derivatives: Physical Properties, Synthesis, and Applications in Nucleoside Chemistry

Introduction

In the highly specialized field of nucleoside and oligonucleotide synthesis, the strategic selection of protecting groups dictates the success of multi-step synthetic pathways. Benzyl-protected ribofuranose derivatives, specifically 2,3,5-tri-O-benzyl-D-ribofuranose and its activated counterpart 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose , serve as foundational building blocks for the development of antiviral agents, antisense oligonucleotides, and mRNA therapeutics.

Unlike ester-based protecting groups (such as benzoyl or acetyl) which are susceptible to saponification under basic conditions, benzyl ethers offer exceptional stability against strong bases, Grignard reagents, and complex metal hydrides. This robust stability allows chemists to perform aggressive downstream modifications on the nucleobase without risking the premature deprotection of the sugar moiety. As a Senior Application Scientist, I have found that mastering the physical properties and kinetic behaviors of these benzyl-protected intermediates is critical for optimizing yields and controlling stereoselectivity during glycosylation.

Physical Properties & Characterization

Understanding the physical properties of these derivatives is essential for designing effective purification strategies and predicting their behavior in various solvent systems.

Quantitative Data Summary

| Property | 2,3,5-Tri-O-benzyl-D-ribofuranose | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose |

| Molecular Formula | C₂₆H₂₈O₅ | C₂₈H₃₀O₆ |

| Molecular Weight | 420.50 g/mol [1] | 462.54 g/mol |

| Appearance | White to off-white solid/powder [2] | Colorless to pale yellow viscous oil / solid |

| Melting Point | 48.0 – 55.0 °C[2] | 54 – 56 °C (varies by anomeric purity) |

| Optical Rotation | +63.0 ± 4.0° (c=4 in DCM)[3] | Dependent on anomeric ratio |

| Solubility | Soluble in DCM, DMF, EtOAc; Sparingly in H₂O [3] | Soluble in DCM, Chloroform, EtOAc |

Causality of Physical Properties

The melting point of 2,3,5-tri-O-benzyl-D-ribofuranose (48.0–55.0 °C) [2] is significantly lower than that of unprotected D-ribose (87–95 °C). This physical characteristic is a direct consequence of the bulky, non-polar benzyl ether groups, which sterically hinder the molecule and disrupt the extensive intermolecular hydrogen-bonding network present in the free sugar. Furthermore, the high lipophilicity imparted by the three benzyl rings dictates its solubility profile, rendering the compound highly soluble in aprotic organic solvents (such as dichloromethane and dimethylformamide) while being practically insoluble in aqueous media [4].

Experimental Workflows & Methodologies

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

The synthesis of the glycosyl donor must be executed with strict control over the furanose/pyranose equilibrium.

Fig 1. Synthesis workflow of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.

Step-by-Step Protocol & Mechanistic Causality

-

Fischer Glycosidation (Ring Locking): D-ribose naturally exists as a complex thermodynamic mixture of pyranose and furanose tautomers. By reacting D-ribose with anhydrous methanol in the presence of a catalytic acid (e.g., HCl), we kinetically trap the sugar in the desired five-membered furanose form as methyl D-ribofuranoside.

-

Global Benzylation: The methyl glycoside is dissolved in anhydrous DMF and cooled to 0 °C. Sodium hydride (NaH, 60% dispersion) is added to deprotonate the hydroxyl groups, forming highly nucleophilic alkoxides. Benzyl bromide (BnBr) is then added dropwise. Causality Note: DMF is the optimal solvent here; its high dielectric constant and ability to solvate sodium cations leave the alkoxide anions highly exposed, dramatically accelerating the S_N2 attack on benzyl bromide [3].

-

Anomeric Hydrolysis: The methyl ether at the anomeric position is selectively cleaved using aqueous acid (e.g., 1M HCl in 1,4-dioxane) at elevated temperatures (80 °C) to yield the free hemiacetal, 2,3,5-tri-O-benzyl-D-ribofuranose. The robust benzyl ethers remain completely unaffected by these acidic conditions.

-

Acetylation: To create a competent glycosyl donor, the hemiacetal is dissolved in pyridine at 0 °C, and acetic anhydride (1.5 eq) is added. Causality Note: Pyridine acts as both a solvent and a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that rapidly transfers the acetyl group to the anomeric hydroxyl, while simultaneously neutralizing the acetic acid byproduct. The reaction is quenched with saturated aqueous NaHCO₃, extracted with DCM, and dried over anhydrous MgSO₄ to yield 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is the industry standard for coupling a nucleobase to a ribose derivative. However, the use of benzyl protecting groups introduces specific stereochemical challenges.

Fig 2. Vorbrüggen glycosylation mechanism and lack of neighboring group participation.

Step-by-Step Protocol & Mechanistic Causality

-

Silylation of the Nucleobase: Suspend the target nucleobase (e.g., uracil) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux under argon until a clear solution is obtained (indicating complete silylation to the highly soluble O,O-bis(trimethylsilyl)uracil). Concentrate in vacuo to remove excess HMDS.

-

Glycosylation Setup: Dissolve the silylated base and 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

-

Lewis Acid Activation: Cool the mixture to 0 °C and add TMSOTf (trimethylsilyl trifluoromethanesulfonate, 1.2 eq) dropwise. Causality Note: TMSOTf is a powerful Lewis acid that coordinates to the anomeric acetate, facilitating its departure and generating the highly reactive oxocarbenium ion intermediate.

-

Stereochemical Control: Unlike benzoyl esters at the C2 position, which participate in stabilizing the oxocarbenium ion and direct nucleophilic attack strictly to the beta-face (neighboring group participation), benzyl ethers are non-participating . Consequently, the nucleobase can attack from either face, yielding a thermodynamic mixture of alpha and beta anomers. To mitigate this and favor the biologically relevant beta-anomer, acetonitrile is used as the solvent. Acetonitrile participates via the "nitrile effect," forming an alpha-axial nitrilium intermediate that sterically blocks the alpha-face, thereby encouraging beta-attack by the nucleobase.

-

Workup: After 4-6 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the TMSOTf. Extract the aqueous layer with DCM, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography to isolate the pure beta-nucleoside.

References

-

National Center for Biotechnology Information (NIH). "2,3,5-Tri-O-benzyl-D-ribofuranose - PubChem Compound Summary for CID 10938702." PubChem. URL:[Link]

The Strategic Utility of Benzyl Ethers in Ribose Chemistry: Stability, Orthogonality, and Cleavage

[1]

Executive Summary: The "Permanent" Protecting Group

In the complex landscape of nucleoside and nucleotide synthesis, the benzyl (Bn) ether stands as the premier "permanent" protecting group. Unlike acyl esters (Bz, Ac), which are prone to neighboring group participation and migration under basic conditions, or silyl ethers (TBDMS, TIPS), which can be labile to fluoride or acid, the benzyl ether offers a robust stability profile. It survives the harsh basic conditions of nucleobase alkylation, the acidic conditions of acetal hydrolysis, and the oxidative rigors of phosphoramidite synthesis.

However, its stability is a double-edged sword. The removal of benzyl groups—particularly from the sterically congested 2'-position of the ribose ring—can be rate-limiting, often plagued by catalyst poisoning from heteroatoms in the nucleobase. This guide provides a mechanistic deep-dive into the stability, installation, and controlled deprotection of benzyl ethers, specifically tailored for ribose systems.

Mechanistic Foundation & Stability Profile[2]

The benzyl ether (

-

Nucleophiles/Bases: Hydroxides, alkoxides, hydrides (LiAlH4, NaBH4), and organometallics (Grignards, organolithiums).

-

Acids: Stable to dilute mineral acids (HCl, H2SO4) and organic acids (AcOH, TFA) used to cleave trityl or acetal groups.

-

Oxidants: Resistant to standard oxidants (KMnO4, OsO4), though susceptible to RuO4 and ozone.

Stability Matrix: Benzyl Ethers vs. Common Ribose Reagents

| Reagent Class | Specific Reagent | Condition | Stability | Notes |

| Base | NaH / DMF | Stable | Standard condition for alkylation. | |

| Base | Stable | Used for global deprotection of acyl groups. | ||

| Acid | 80% AcOH | Stable | Cleaves Trityl/MMTr/DMTr groups. | |

| Acid | TFA / DCM | Stable | Cleaves Boc, t-Butyl esters. | |

| Fluoride | TBAF / THF | Stable | Cleaves Silyl ethers (TBDMS, TOM). | |

| Reduction | Labile | Primary cleavage method. | ||

| Lewis Acid | Labile | Alternative cleavage for resistant substrates. | ||

| Oxidation | DDQ | Variable | Generally stable; PMB is cleaved. Bn requires photo-irradiation. |

Visualizing Orthogonality in Ribose Synthesis

The following diagram illustrates the orthogonal relationship between Benzyl ethers and other common protecting groups used in nucleoside chemistry.

Caption: Orthogonality map demonstrating the stability of Benzyl ethers against reagents used to cleave Silyl, Acyl, and Trityl groups.

Ribose-Specific Challenges & Installation Protocols

The Regioselectivity Challenge (2'-OH vs 3'-OH)

Direct benzylation of a nucleoside (e.g., adenosine) typically results in a mixture of 2'-O-Bn, 3'-O-Bn, and 2',3'-di-O-Bn products due to the similar pKa of the secondary hydroxyls. The 2'-O-Bn isomer is often the desired target for RNA analog synthesis but is sterically more encumbered by the nucleobase.

Protocol: Regioselective 2'-O-Benzylation via TIPDS

This "Transient Protection" strategy is the most reliable method for large-scale synthesis.

Workflow:

-

Markiewicz Protection: React nucleoside with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (

) in pyridine. This bridges the 3' and 5' positions, leaving the 2'-OH free. -

Benzylation: Treat the 3',5'-O-TIPDS nucleoside with benzyl bromide (

) and Sodium Hydride ( -

Desilylation: Remove the TIPDS group with

or TBAF.

Detailed Step-by-Step (Benzylation Step):

-

Preparation: In a flame-dried flask under Argon, dissolve 3',5'-O-TIPDS-Adenosine (10 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Cool to

. Add NaH (60% dispersion in oil, 12 mmol, 1.2 eq) portion-wise. Stir for 30 min. Evolution of -

Alkylation: Add Benzyl Bromide (12 mmol, 1.2 eq) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc).

-

Quench: Cool to

. Carefully add MeOH (5 mL) to quench excess hydride. -

Workup: Dilute with EtOAc, wash with water (

) to remove DMF, then brine. Dry over

Deprotection Strategies: Overcoming "Stuck" Benzyls[3][4]

In nucleoside chemistry, standard hydrogenolysis often fails or proceeds sluggishly. This is frequently due to catalyst poisoning by the nitrogen-rich nucleobase or sulfur atoms (if thiolation was performed).

Method A: Optimized Hydrogenolysis (The Pearlman Solution)

When Pd/C fails, Palladium Hydroxide on Carbon (

Protocol:

-

Solvent System: Use EtOH:AcOH (10:1) or MeOH:Cyclohexene. The acid protonates the nucleobase nitrogens, preventing them from binding to the Pd surface.

-

Catalyst Loading: High loading is often required (20% w/w relative to substrate).

-

Pressure: 1 atm (balloon) is usually sufficient, but 50 psi (Parr shaker) ensures completion for purines.

Method B: Lewis Acid Cleavage ( )

For substrates containing reducible groups (e.g., azides, alkenes) where

Mechanism:

Protocol:

-

Setup: Flame-dried flask, Argon atmosphere.

-

Solvent: Anhydrous DCM (Dichloromethane). Temperature:

. -

Addition: Add

(1M in DCM, 3-5 eq) dropwise. -

Monitoring: Stir at

for 1-2 hours. Do not let it warm above -

Quench: Add MeOH/DCM (1:1) carefully at low temp.

Visualizing the Hydrogenolysis Mechanism

The following diagram details the surface chemistry involved in Pd-catalyzed debenzylation, highlighting the critical role of catalyst surface adsorption.

Caption: Mechanism of Pd-catalyzed hydrogenolysis and the inhibition pathway caused by nucleobase coordination (Poisoning).

Troubleshooting Guide

| Observation | Diagnosis | Solution |

| Reaction stalls at 50% conversion (H2/Pd). | Catalyst Poisoning. | Filter through Celite, resubmit with fresh catalyst. Switch to |

| Loss of Glycosidic Bond (Depurination). | Acid too strong during cleavage. | If using |

| Migration of Benzyl group. | Impossible. | Benzyl groups do not migrate. Check NMR; you likely have a mixture of regioisomers from the installation step. |

| Product trapped in water layer. | Polarity shift. | Deprotected nucleosides are polar. Use n-BuOH for extraction or reverse-phase silica (C18) for purification. |

References

- Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014.

-

Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers. Crawford, C.; Oscarson, S. ChemRxiv, 2020 . Link

-

Selective Cleavage of Benzyl Ethers using Boron Trichloride. Congreve, M. S., et al. Synlett, 1993 , 663-664.[1] Link

-

A New Method for the Synthesis of 2'-O-Benzyladenosine. Kozai, S., et al. Nucleosides Nucleotides Nucleic Acids, 2003 , 22(2), 145-151.[2] Link

-

Orthogonal Deprotection Strategies with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem Technical Notes. Link

The Definitive Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: Synthesis, Mechanisms, and Applications in Nucleoside Chemistry

Executive Summary and Core Identity

In the landscape of nucleoside analogue synthesis and antiviral drug development, 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose serves as a specialized, highly reactive glycosyl donor[][2]. Unlike its widely used benzoylated counterpart (which strictly enforces 1,2-trans stereochemistry), the benzylated precursor is deliberately selected when researchers require access to

Quantitative Chemical Profile

The following table summarizes the core physical and chemical parameters of the precursor to ensure accurate stoichiometric calculations and analytical validation[2][6].

| Parameter | Specification / Value |

| Chemical Name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose |

| CAS Registry Numbers | 58381-23-0, 91110-24-6 |

| Molecular Formula | C₂₈H₃₀O₆ |

| Molecular Weight | 462.53 g/mol |

| Structural Role | Non-participating glycosyl donor |

| Downstream Application | Vorbrüggen glycosylation, API synthesis |

Mechanistic Causality: The Absence of Neighboring Group Participation

To master the use of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, one must understand the causality of its stereochemical behavior during the Vorbrüggen glycosylation [3][7].

When a Lewis acid (such as TMSOTf) is introduced, the anomeric acetate is activated and departs, generating a highly electrophilic oxocarbenium ion[3].

-

The Benzoyl/Acetyl Contrast: If an ester (benzoyl or acetyl) were present at the C2 position, its carbonyl oxygen would attack the anomeric center, forming a cyclic 1,2-acyloxonium ion. This "Neighboring Group Participation" (NGP) structurally blocks the bottom (

) face, forcing the incoming nucleobase to attack exclusively from the top, yielding a pure -

The Benzyl Reality: Benzyl ethers are strictly non-participating[3]. Without the ortho-group effect to shield the

-face, the oxocarbenium ion remains planar and open to attack from both trajectories[3]. Consequently, the reaction yields a mixture of

Mechanistic pathway of the Vorbrüggen glycosylation highlighting the lack of neighboring group participation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Benzylated Precursor

This protocol converts 2,3,5-tri-O-benzyl-D-ribose into the active glycosyl donor[8].

-

Preparation: Dissolve 1.0 equivalent of 2,3,5-tri-O-benzyl-D-ribose in anhydrous pyridine at 0 °C. Causality: Pyridine acts as both the solvent and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate while neutralizing the generated acetic acid[8].

-

Acetylation: Dropwise add 1.5 equivalents of acetic anhydride. Maintain at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours[8].

-

Validation: Monitor via TLC (Hexane/Ethyl Acetate). The disappearance of the starting material validates the complete conversion to the less polar acetate.

-

Workup: Dilute with dichloromethane (DCM). Wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine[8]. Dry over anhydrous MgSO₄ and concentrate under reduced pressure. The crude 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose can typically be used directly in the next step[8].

Protocol B: The Vorbrüggen Glycosylation Workflow

This workflow details the coupling of the precursor to a nucleobase (e.g., Uracil)[8].

Self-validating experimental workflow for the Vorbrüggen glycosylation reaction.

-

Silylation of the Acceptor: Suspend the nucleobase in anhydrous acetonitrile (MeCN). Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to reflux until the solution becomes completely clear. Causality: Silylation breaks the strong intermolecular hydrogen bonds of the nucleobase, rendering it soluble in organic solvents and highly nucleophilic[3].

-

Coupling: Cool the solution to 0 °C. Add 1.0 equivalent of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, followed by the dropwise addition of TMSOTf (0.2 to 1.2 equivalents depending on base reactivity)[7][8].

-

Equilibration Control: Stir the reaction at room temperature. Expert Insight: The reaction must be strictly monitored. Extended reaction times or elevated temperatures can trigger "retro-Vorbrüggen glycosylation," a reversible process where the kinetic

-product anomerizes into the thermodynamically more stable -

Quench and Isolate: Once TLC indicates optimal conversion, immediately quench the reaction with saturated aqueous NaHCO₃ to destroy the Lewis acid catalyst and halt equilibration[7][8]. Extract with DCM, dry, and purify via silica gel chromatography to separate the

and

Quantitative Data: Stereoselectivity Optimization

Because the benzyl group does not provide NGP, the

| Glycosyl Acceptor | Solvent | Catalyst | Temp (°C) | Yield (%) | Mechanistic Note | |

| Silylated Uracil | Acetonitrile | TMSOTf | 25 | 1:2 | 75 | MeCN acts as a participating solvent, forming an |

| Silylated Uracil | Dichloroethane | SnCl₄ | 0 | 1:1.5 | 68 | Non-participating solvent leads to a near-racemic mixture of anomers at the glycosidic bond. |

By understanding the causality behind these variables, researchers can intentionally tune the Vorbrüggen glycosylation of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose to target specific nucleoside architectures.

References

-

ChemIndex. 91110-24-6 | 2,3,5-Tris-O-benzyl-beta-D-ribofuranose acetate. Retrieved from: [Link]

-

Science of Traditional Chinese Medicine (Ovid). Research progress in natural N-glycosides and their synthetic methodologies. Retrieved from:[Link]

-

American Chemical Society (ACS). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Retrieved from:[Link]

-

MDPI. First Total Synthesis of 5′-O-α-d-Glucopyranosyl Tubercidin. Retrieved from:[Link]

Sources

- 2. CAS 58381-23-0: 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofurano… [cymitquimica.com]

- 3. ovid.com [ovid.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose|CAS 58381-23-0 [benchchem.com]

- 6. 91110-24-6 | 2,3,5-Tris-O-benzyl-beta-D-ribofuranose acetate [chemindex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Introduction: Navigating the Chemistry and Safety of a Key Synthetic Intermediate

An In-depth Technical Guide to the Safe Handling of 2,3,5-Tri-O-benzyl-D-ribofuranose

2,3,5-Tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the field of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and complex carbohydrates.[1][2] Its benzyl-protected hydroxyl groups offer a robust yet selectively deprotectable scaffold, making it an invaluable tool for researchers in drug development and medicinal chemistry.[3][4] The benzyl ether protecting groups are stable under a variety of reaction conditions but can be readily removed via methods like palladium-catalyzed hydrogenation, allowing for precise molecular construction.[3]

However, as with any chemical reagent, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) and safety data for 2,3,5-Tri-O-benzyl-D-ribofuranose, offering practical, field-proven insights for its safe handling, storage, and emergency management. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a secure laboratory environment.

Section 1: Hazard Identification and GHS Classification

While some suppliers classify 2,3,5-Tri-O-benzyl-D-ribofuranose as not a dangerous substance according to the Globally Harmonized System (GHS), a comprehensive review of available safety data sheets indicates a more nuanced profile that warrants careful handling.[5] A detailed SDS from at least one major supplier provides the following GHS classifications, which should be considered the guiding standard for laboratory practice.[6]

-

Skin Corrosion/Irritation, Category 2: This classification indicates that the compound can cause skin irritation.[6] From a practical standpoint, this means prolonged or repeated contact with the skin may lead to inflammation, redness, or discomfort. The causality lies in the chemical's ability to disrupt the skin's natural barrier.

-

Serious Eye Damage/Eye Irritation, Category 2: This is a critical classification for laboratory personnel.[6] It signifies that direct contact with the eyes can cause significant irritation, which may be slow to heal.[6] The mechanism involves potential damage to the cornea or other sensitive eye tissues.

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System): This classification highlights that inhalation of the dust may cause respiratory tract irritation.[6] As a fine crystalline solid, the compound can become airborne during handling, and the particles can irritate the mucous membranes of the nose, throat, and lungs.

It is noteworthy that some sources, including the European Chemicals Agency (ECHA) and PubChem, report the substance as not meeting GHS hazard criteria based on information from certain suppliers.[7] This discrepancy underscores a vital principle of chemical safety: always consult multiple sources and adhere to the most conservative safety protocols available.

Section 2: Core Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design. For instance, knowing its solubility is crucial for preparing solutions and for choosing the correct solvent for cleaning up spills.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₈O₅ | [6][7] |

| Molecular Weight | 420.50 g/mol | [5][6][7] |

| Appearance | White Crystalline Solid / Powder | [5][8] |

| Melting Point | 48-55 °C | [5][8][9] |

| Solubility | Soluble in Dichloromethane (DCM), DMF, DMSO, Ethyl Acetate (EtOAc), Methanol (MeOH) | [5] |

| Storage Temperature | 0 to 8 °C is recommended for long-term storage. | [5][10] |

Section 3: Safe Handling, Storage, and Exposure Control

A self-validating safety protocol is one where the procedures inherently minimize risk. The following guidelines are based on the compound's specific hazard profile.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: Always handle 2,3,5-Tri-O-benzyl-D-ribofuranose inside a certified chemical fume hood.[6] This is the most effective way to prevent inhalation of airborne dust particles, directly addressing the STOT SE 3 hazard.[6]

-

Eyewash and Safety Shower: Ensure that a fully functional emergency eyewash station and safety shower are readily accessible in the immediate work area.[11][12] Their location should be known to all personnel before any work begins.

Personal Protective Equipment (PPE)

PPE is the last line of defense, but it is critical. The choice of PPE must directly correspond to the identified hazards.

-

Eye Protection: Wear chemical splash goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6][13] Standard safety glasses do not provide a sufficient seal to protect against fine dust.

-

Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin contact.[6][14] Before use, inspect gloves for any signs of degradation or puncture.

-

Body Protection: A standard laboratory coat is required. For operations with a higher risk of dust generation, consider additional protective clothing to prevent skin exposure.[6][15]

Handling Protocols

-

Avoid Dust Formation: Use techniques that minimize the generation of dust. For example, when transferring the solid, do so carefully and avoid dropping it from a height. Do not dry brush surfaces where the material has been handled.[16]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound and before leaving the laboratory.[6][14] Do not eat, drink, or smoke in areas where chemicals are handled.[14][17]

-

Grounding: While not explicitly stated for this compound, it is good practice to ground equipment when transferring large quantities of any fine organic powder to prevent static electricity buildup, which can cause dust to disperse.

Storage Protocols

Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][12][15]

-

Location: Store in a cool, dry, and well-ventilated area.[12][15] A recommended storage temperature is between 2-8°C.[10]

-

Security: The Fisher Scientific SDS recommends "Store locked up," which suggests it should be stored in a secure area with controlled access.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[15]

Section 4: First Aid and Emergency Spill Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before an incident occurs.

First Aid Measures

-

Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or if the person feels unwell, seek medical attention.[6][15]

-

Skin Contact: Remove all contaminated clothing immediately.[12][18] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][11] If skin irritation persists, seek medical advice.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure a thorough rinse.[6][11] Remove contact lenses if present and easy to do.[6] If eye irritation persists, it is imperative to get medical attention.[6]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting.[17] Seek medical attention if symptoms occur.[6][15]

Emergency Spill Response Workflow

The following diagram outlines a logical workflow for responding to a spill of 2,3,5-Tri-O-benzyl-D-ribofuranose.

Caption: Emergency response workflow for a chemical spill.

Spill Cleanup Protocol

-

Evacuate and Alert: Immediately alert others in the area.[18] For a large spill, evacuate the immediate vicinity.[16]

-

Assess and Secure: Before any cleanup, consult the SDS.[19] Ensure the area is well-ventilated and control any ignition sources as a general precaution.

-

Don PPE: Wear the minimum required PPE: chemical splash goggles, nitrile gloves, and a lab coat.[19]

-

Containment: For a solid spill, prevent it from spreading or becoming airborne. Do not use a dry brush.[16]

-

Cleanup: Gently sweep up the spilled solid and place it into a suitable, labeled container for chemical waste.[13][18] Avoid actions that create dust. Alternatively, you can moisten an absorbent material and carefully wipe up the powder, placing the contaminated material into the waste container.

-

Decontamination: Clean the spill area thoroughly with soap and water.[11]

-

Disposal: Seal the waste container and label it clearly as "Hazardous Waste: Spill Debris containing 2,3,5-Tri-O-benzyl-D-ribofuranose".[18] Dispose of the waste through your institution's environmental health and safety (EHS) office.[6]

Section 5: Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[15]

-

Conditions to Avoid: No specific conditions to avoid are listed in many data sheets, but as a general principle for benzyl ethers, avoid strong heat and incompatible materials.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as they can potentially react with the benzyl ether groups.[15][17]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide and carbon dioxide.[15]

Section 6: Toxicological Profile

The toxicological data for 2,3,5-Tri-O-benzyl-D-ribofuranose is not extensive. The primary known effects are related to its irritant properties as identified in the GHS classification.

-

Acute Toxicity: No quantitative data is readily available. It is categorized as potentially harmful if swallowed, but this is a precautionary statement.[6]

-

Skin Corrosion/Irritation: Classified as a Category 2 irritant.[6]

-

Serious Eye Damage/Irritation: Classified as a Category 2 irritant.[6]

-

Germ Cell Mutagenicity: No data available.[6]

-

Carcinogenicity: There is no information to indicate that this compound is a carcinogen.[6]

The absence of data for endpoints like carcinogenicity does not mean the absence of risk. It highlights the need for prudent handling and minimization of exposure as a universal laboratory principle.

Conclusion

2,3,5-Tri-O-benzyl-D-ribofuranose is a valuable reagent in modern synthetic chemistry. While it is not classified with high acute toxicity, its potential to cause significant skin, eye, and respiratory irritation demands respect and adherence to rigorous safety protocols. The key to its safe use lies in a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and thorough preparation for emergency situations. By integrating the principles and protocols outlined in this guide, researchers can confidently utilize this compound while upholding the highest standards of laboratory safety.

References

-

PubChem. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]

-

Berry & Associates, Inc. (2018). Safety Data Sheet 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azide. Retrieved from [Link]

-

Carl ROTH. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose, 25 g. Retrieved from [Link]

-

EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. University of Oklahoma. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Emergency response / spill control. HSE.gov.uk. Retrieved from [Link]

-

New Pig. (n.d.). Emergency Spill Response Guidelines. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

-

University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Safety Office. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Tri-O-benzyl-beta-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Guo, Z., & Wang, P. G. (2008). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Chemistry, 12(10), 799–820. Retrieved from [Link]

Sources

- 1. 54623-25-5 , 2,3,5-tri-O-benzyl-alpha-d-ribofuranose, CAS: 54623-25-5 [chemsynlab.com]

- 2. 2,3,5-TRI-O-BENZYL-D-RIBOFURANOSE | 89615-45-2 [chemicalbook.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthose.com [synthose.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,3,5-Tri-O-benzyl-D-ribofuranose | C26H28O5 | CID 10938702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. H33605.06 [thermofisher.com]

- 9. 2,3,5-TRI-O-BENZYL-D-RIBOFURANOSE | 89615-45-2 [m.chemicalbook.com]

- 10. vibrantpharma.com [vibrantpharma.com]

- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. technopharmchem.com [technopharmchem.com]

- 15. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 16. hse.gov.uk [hse.gov.uk]

- 17. pharmacopoeia.com [pharmacopoeia.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. rainbowtech.net [rainbowtech.net]

Methodological & Application

Benzylation of D-Ribose: A Detailed Protocol for Protecting Group Chemistry

This comprehensive guide provides a detailed protocol for the benzylation of D-ribose using benzyl chloride and sodium hydride. It is intended for researchers, scientists, and drug development professionals engaged in carbohydrate chemistry and the synthesis of complex organic molecules. This document offers in-depth technical details, explains the underlying chemical principles, and provides practical insights to ensure successful and safe execution of this critical reaction.

Introduction: The Significance of Benzyl Ethers in Carbohydrate Chemistry

In the intricate world of carbohydrate synthesis, the strategic use of protecting groups is paramount. The hydroxyl groups of monosaccharides, such as D-ribose, are highly reactive and can interfere with desired chemical transformations. Benzyl ethers are among the most widely used protecting groups for alcohols due to their stability across a broad range of reaction conditions, including acidic and basic environments, and their facile removal via catalytic hydrogenolysis.[1][2] The benzylation of D-ribose is a fundamental step in the synthesis of various biologically active molecules, including nucleoside analogues and oligosaccharides.[3]

This protocol focuses on the Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5] In this specific application, the hydroxyl groups of D-ribose are deprotonated by a strong base, sodium hydride (NaH), to form highly nucleophilic alkoxides. These alkoxides then undergo a bimolecular nucleophilic substitution (SN2) reaction with benzyl chloride to yield the desired benzyl ethers.[6][7]

Mechanistic Overview: The Williamson Ether Synthesis

The benzylation of D-ribose with benzyl chloride and sodium hydride proceeds via a classical SN2 mechanism. The key steps are outlined below:

-

Deprotonation: Sodium hydride, a strong and non-nucleophilic base, abstracts the acidic protons from the hydroxyl groups of D-ribose. This generates sodium alkoxide intermediates and hydrogen gas as a byproduct.[7] The reaction is typically performed in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the resulting alkoxides.[8][9]

-

Nucleophilic Attack: The newly formed alkoxide ions are potent nucleophiles. They attack the electrophilic benzylic carbon of benzyl chloride.

-

Displacement: The attack of the alkoxide leads to the displacement of the chloride leaving group, forming the stable benzyl ether and sodium chloride as a salt byproduct.[4]

Figure 1: Mechanism of the Williamson Ether Synthesis for the Benzylation of D-Ribose.

Safety First: Handling Highly Reactive Reagents

Extreme caution must be exercised when handling sodium hydride and benzyl chloride.

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water, releasing hydrogen gas which can ignite spontaneously.[10][11][12] It is typically supplied as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[8][13]

-

Handling: Always handle NaH in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).[12] Use non-sparking tools.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles or a face shield.[12][14]

-

Storage: Store NaH in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[12][14]

-

Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, dropwise addition of a less reactive alcohol, such as isopropanol or ethanol, at a low temperature (0 °C), followed by the slow addition of water.

-

-

Benzyl Chloride (BnCl): Benzyl chloride is a corrosive, lachrymatory (tear-inducing), and toxic compound.[15]

-

Handling: Handle benzyl chloride in a well-ventilated fume hood.

-

PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Detailed Experimental Protocol

This protocol outlines the per-benzylation of D-ribose to yield 2,3,5-tri-O-benzyl-D-ribofuranose.[16] The reaction can be sensitive to stoichiometry and reaction conditions, which may influence the regioselectivity.[17]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| D-Ribose | 150.13 | 1.00 g | 6.66 mmol | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.07 g | 26.6 mmol | 4.0 |

| Benzyl Chloride | 126.58 | 4.20 mL | 36.6 mmol | 5.5 |

| Anhydrous DMF | - | 30 mL | - | - |

| Methanol | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Saturated aq. NH4Cl | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Na2SO4 | - | As needed | - | - |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the benzylation of D-ribose.

Step-by-Step Procedure

-

Reaction Setup:

-

Under an inert atmosphere of argon or nitrogen, add D-ribose (1.00 g, 6.66 mmol) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.

-

Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask and stir until the D-ribose is fully dissolved.[18]

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

-

Addition of Sodium Hydride:

-

Carefully weigh sodium hydride (60% dispersion in mineral oil, 1.07 g, 26.6 mmol) and add it portion-wise to the stirred solution of D-ribose over 15-20 minutes.

-

Observation: Vigorous bubbling (evolution of hydrogen gas) will be observed. Ensure adequate ventilation and maintain the inert atmosphere.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

-

Addition of Benzyl Chloride:

-

Add benzyl chloride (4.20 mL, 36.6 mmol) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes, 1:4 v/v). The product, being more non-polar, will have a higher Rf value than the starting D-ribose.

-

-

Reaction Quenching:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice-water bath.

-

Slowly and carefully quench the excess sodium hydride by the dropwise addition of methanol until the bubbling ceases.

-

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[18]

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

-

Purification:

Product Characterization

The structure of the purified 2,3,5-tri-O-benzyl-D-ribofuranose should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR spectroscopy will show characteristic signals for the anomeric proton, the ribose ring protons, the benzylic protons (typically in the range of 4.5-5.0 ppm), and the aromatic protons of the benzyl groups.[20][21]

-

13C NMR spectroscopy will confirm the presence of the correct number of carbon atoms and show characteristic shifts for the furanose ring carbons and the benzyl groups.[22]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will correspond to the molecular formula C26H28O5.

Process Optimization and Troubleshooting

-

Regioselectivity: The per-benzylation described in this protocol is generally high-yielding. However, achieving selective benzylation at a specific hydroxyl group often requires the use of orthogonal protecting group strategies or specialized reagents and catalysts.[23][24] The reactivity of the hydroxyl groups in D-ribose is generally C5-OH > C2-OH > C3-OH.

-

Incomplete Reaction: If the reaction does not go to completion, it could be due to several factors:

-

Insufficient Base: Ensure that a sufficient excess of sodium hydride is used to deprotonate all hydroxyl groups.

-

Moisture: The presence of water will consume the sodium hydride. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Reaction Time: Some benzylation reactions may require longer reaction times.

-

-

Side Reactions: A common side reaction is the formation of benzyl alcohol and dibenzyl ether from the reaction of benzyl chloride with any residual water or from the decomposition of reagents.[25] Using a phase-transfer catalyst can sometimes improve yields and reduce side reactions in carbohydrate benzylations.[26][27][28][29]

-

Alternative Procedures: For hindered hydroxyl groups or sensitive substrates, alternative benzylation methods may be more suitable. These include using benzyl bromide with silver oxide or employing benzyl trichloroacetimidate under acidic conditions.[8] The use of tetrabutylammonium iodide (TBAI) as a catalyst can significantly accelerate the reaction rate.[30]

Conclusion

The benzylation of D-ribose using benzyl chloride and sodium hydride is a fundamental and widely applicable protocol in synthetic carbohydrate chemistry. By understanding the underlying mechanism, adhering to strict safety precautions, and carefully controlling the reaction conditions, researchers can reliably protect the hydroxyl groups of D-ribose, paving the way for subsequent synthetic transformations. This detailed guide provides the necessary information for the successful implementation of this important reaction in a research and development setting.

References

-

Buchanan, J. G., Dunn, A. D., Edgar, A. R., Hutchison, R. J., Power, M. J., & Williams, G. C. (1977). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds; a new synthesis of 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1786-1792. [Link]

- Garegg, P. J., Iversen, T., & Oscarson, S. (1976). Benzylation of sugar polyols by means of the PTC method.

-

Demchenko, A. V., & Stine, K. J. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. RSC Advances, 6(102), 100045-100052. [Link]

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.

-

van der Vorm, S., Hansen, T., Overkleeft, H. S., & van der Marel, G. A. (2020). Synthesis of 2,3-O-benzyl-ribose and xylose and their equilibration. ResearchGate. [Link]

-

Wikipedia. (2020). Williamson ether synthesis. Wikipedia. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. University of California. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

-

National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]

-

Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]

-

Taylor & Francis Online. (2019). Synthesis and application of novel carbohydrate-based ammonium and triazolium salts. Taylor & Francis Online. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl- D-ribofuranose. Semantic Scholar. [Link]

-

Canadian Science Publishing. (n.d.). PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Science Publishing. [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]

-

ResearchGate. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ?. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. PMC. [Link]

-

Carlo Erba Reagents. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Carlo Erba Reagents. [Link]

-

Beilstein Journals. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. PMC. [Link]

-

CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]

-

MDPI. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. MDPI. [Link]

-

SciSpace. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. SciSpace. [Link]

-

The Royal Society of Chemistry. (n.d.). Divergent synthesis of various iminocyclitols from D-ribose. The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). CN107365334B - Process for benzylation of monoglycosides.

-

National Center for Biotechnology Information. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC. [Link]

-

SpectraBase. (n.d.). D-(-)-Ribose. SpectraBase. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

-

Effect of Benzyl Chloride in the Chemical Modification of Cellulose From Sugarcane Bagasse. (n.d.). sbpmat.org.br. [Link]

-

ResearchGate. (n.d.). NMR spectra of d-ribose-5-triphosphate.... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. alkalimetals.com [alkalimetals.com]

- 15. Benzylic substitution, benzylation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

- 23. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]

- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 27. tandfonline.com [tandfonline.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 30. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

glycosylation reaction using 2,3,5-Tri-O-benzyl-beta-D-ribofuranose

Application Note: Advanced Glycosylation Strategies Using 2,3,5-Tri-O-benzyl-D-ribofuranose

Introduction & Scientific Context

In the synthesis of modified nucleosides, oligosaccharides, and glycomimetics, 2,3,5-Tri-O-benzyl-D-ribofuranose serves as a foundational hemiacetal building block[1]. The strategic selection of benzyl ether protecting groups over acyl groups (such as benzoyl or acetyl) fundamentally alters the molecule's reactivity profile. Benzyl groups are highly robust against nucleophiles and bases, and they can be cleanly removed via palladium-catalyzed hydrogenolysis at the end of a synthetic sequence.

However, the defining characteristic of this furanose derivative is its lack of neighboring group participation (NGP). Without an acyl group at the C2 position to form a stabilizing dioxolanium intermediate, controlling the 1,2-trans (β) versus 1,2-cis (α) stereoselectivity becomes a significant mechanistic challenge[2]. This application note provides a comprehensive, field-tested protocol for activating this donor via the Schmidt (trichloroacetimidate) method and achieving controlled glycosylation.

Mechanistic Causality & Stereochemical Control

To build a self-validating experimental setup, researchers must understand the causality behind each reagent choice:

-

Activation Strategy: Direct dehydrative glycosylation of the hemiacetal is often low-yielding and requires harsh conditions. Converting the hemiacetal to a trichloroacetimidate donor provides a highly reactive, isolable intermediate. This allows the subsequent glycosylation to proceed under exceptionally mild conditions (e.g., catalytic TMSOTf at -40°C), preserving sensitive functional groups on the acceptor[3].

-

Stereoselectivity (α vs. β): Upon Lewis acid activation, the trichloroacetimidate leaving group departs, generating a transient oxocarbenium ion. Because the C2-benzyl group is non-participating, the incoming nucleophile can attack from either the top face (yielding the α-anomer) or the bottom face (yielding the β-anomer)[2].

-

Solvent-Driven Kinetic Control: To drive β-selectivity, participating solvents like acetonitrile (MeCN) are employed. Acetonitrile traps the oxocarbenium ion to form an α-nitrilium intermediate, which then undergoes an SN2-like displacement by the acceptor to yield the β-ribofuranoside. Conversely, non-polar solvents like dichloromethane (DCM) often yield mixtures that favor the thermodynamically stable α-anomer.

Mechanistic pathway of Schmidt glycosylation illustrating oxocarbenium ion stereocontrol.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes, providing a benchmark for experimental design.

| Glycosyl Donor | Acceptor Type | Promoter / Lewis Acid | Solvent | Temp (°C) | Major Anomer | Typical Yield |

| 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate | Primary Alcohol | TMSOTf (0.1 eq) | DCM | -40 to 0 | α (Thermodynamic) | 85 - 90% |

| 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate | Primary Alcohol | BF₃·OEt₂ (0.2 eq) | MeCN | -40 | β (Kinetic/Nitrile) | 75 - 82% |

| 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate | Silylated Pyrimidine | TMSOTf (1.2 eq) | DCE | 80 | β (Vorbrüggen) | 70 - 78% |

Note: Data synthesized from standard carbohydrate chemistry benchmarks and specific protocol optimizations[3].

Experimental Protocols

The following step-by-step methodologies represent a self-validating system. Mechanistic rationales are embedded within the steps to ensure researchers can troubleshoot effectively.

Protocol A: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate

Objective: Convert the stable hemiacetal into a highly reactive glycosyl donor[4].

-

Preparation: In an oven-dried, N₂-flushed 50 mL round-bottom flask, dissolve 2,3,5-tri-O-benzyl-D-ribofuranose (1.0 g, 2.38 mmol) in anhydrous dichloromethane (DCM, 20 mL)[4].

-

Rationale: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly sensitive imidate product.

-

-

Reagent Addition: Add trichloroacetonitrile (4.0 mL, ~40 mmol) followed by anhydrous potassium carbonate (K₂CO₃, 396 mg, 2.87 mmol)[4].

-

Rationale: K₂CO₃ acts as a mild, heterogeneous base to deprotonate the anomeric hydroxyl, facilitating nucleophilic attack on the nitrile carbon. Using a mild base prevents the degradation of the benzyl ethers.

-

-

Reaction: Stir the suspension at room temperature for 12-16 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The product will appear as a higher

spot compared to the starting material. -

Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic base. Concentrate the filtrate under reduced pressure at a low temperature (<30°C).

-

Rationale: Trichloroacetimidates are thermally sensitive and can undergo unwanted rearrangement to trichloroacetamides if overheated.

-

-

Purification & Storage: Purify via short-path flash chromatography using silica gel pre-treated with 1% Et₃N in the eluent.

-

Rationale: The slight basicity of Et₃N prevents acid-catalyzed degradation of the imidate on the silica column. Store the purified donor at -20°C under argon.

-

Protocol B: Lewis Acid-Catalyzed Glycosylation

Objective: Couple the activated donor with an alcohol acceptor to form a glycosidic bond.

-

Drying: Co-evaporate the trichloroacetimidate donor (1.0 eq) and the acceptor (1.2 eq) with anhydrous toluene (3 x 5 mL) to remove trace water. Dissolve the mixture in anhydrous DCM (or MeCN for β-selectivity) containing freshly activated 4Å molecular sieves. Stir for 30 minutes at room temperature.

-

Cooling & Activation: Cool the mixture to -40°C using a dry ice/acetonitrile bath. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq)[3].

-

Rationale: Low temperatures stabilize the highly reactive oxocarbenium ion and suppress side reactions, such as elimination or donor self-condensation.

-

-

Monitoring: Stir for 1-2 hours, monitoring the disappearance of the donor by TLC.

-

Quenching (Critical Step): Quench the reaction strictly at -40°C by adding triethylamine (Et₃N, 0.5 eq).

-

Rationale: Neutralizing the Lewis acid before warming the flask prevents the cleavage of the newly formed, acid-sensitive glycosidic bond.

-

-

Isolation: Dilute with DCM, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate for subsequent chromatographic purification.

Step-by-step experimental workflow for donor activation and Lewis acid catalysis.

References

-

Title: 2,3,5-Tri-O-benzyl-D-ribofuranose | Source: PubChem | URL: [Link]

-

Title: Synthesis of C- and S-Glycosides | Source: ResearchGate | URL: [Link]

-

Title: Synthèse des pseudo-disaccharides par glycoconjugaison des phostines | Source: Université des Frères Mentouri Constantine 1 | URL: [Link]

Sources

Application Note: Scalable Synthesis of β-C-Nucleosides from 2,3,5-Tri-O-benzyl-D-ribose Derivatives

Executive Summary

C-nucleosides, distinguished by their carbon-carbon glycosidic bonds, exhibit profound resistance to enzymatic cleavage by nucleoside phosphorylases. This metabolic stability makes them highly privileged scaffolds in antiviral and oncology drug development, exemplified by the SARS-CoV-2 polymerase inhibitor Remdesivir and its parent nucleoside GS-441524[1].

This application note details a robust, highly stereoselective workflow for synthesizing β-C-nucleosides starting from 2,3,5-Tri-O-benzyl-D-ribofuranose. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and stereochemical control required to build self-validating experimental systems. The protocol leverages a lactone intermediate to facilitate direct organometallic addition, followed by a Lewis acid-mediated silane reduction to establish the critical β-stereocenter.

Strategic Rationale & Mechanistic Insights

Why 2,3,5-Tri-O-benzyl-D-ribonolactone?

While 2,3,5-Tri-O-benzyl-D-ribofuranose can be used directly via conversion to a glycosyl halide, the synthesis of complex C-nucleosides (such as pyrrolotriazines, pyrazoles, or deazaformycins) is vastly improved by first oxidizing the furanose to 2,3,5-Tri-O-benzyl-D-ribonolactone[2]. The lactone carbonyl provides a highly electrophilic, unambiguous center for the direct addition of organolithium or Grignard reagents, preventing the formation of acyclic side products common in open-chain Wittig approaches.

Stereochemical Control (The Causality of β-Selectivity)

The addition of the heterocyclic nucleophile to the lactone generates a lactol (hemiacetal) intermediate as an anomeric mixture. The critical stereodefining step is the subsequent deoxygenation. Treatment with a Lewis acid (e.g., BF3·OEt2) promotes the elimination of the C1-hydroxyl group, generating a planar C1-substituted oxocarbenium ion[3].

The bulky reducing agent, triethylsilane (Et3SiH), approaches predominantly from the α-face. This trajectory minimizes steric clashes with the bulky C4-benzyloxymethyl group. Consequently, the hydride pushes the newly attached heterocyclic base into the pseudo-equatorial β-position, yielding the desired β-C-nucleoside with high diastereoselectivity.

Fig 1. Synthetic workflow from ribofuranose to β-C-nucleoside via lactone intermediate.

Experimental Protocols & Self-Validating Systems

The following methodologies are designed as self-validating systems. Do not proceed to the next protocol unless the validation criteria of the current step are strictly met.

Protocol A: Oxidation of Ribofuranose to Ribonolactone

-